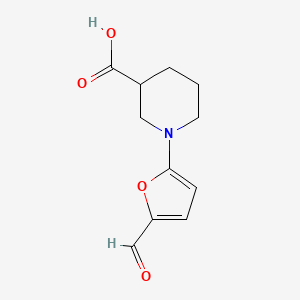

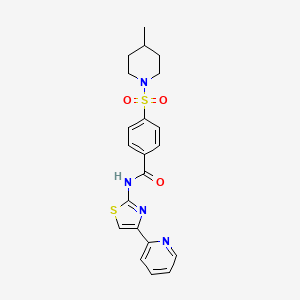

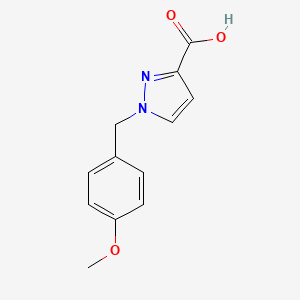

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the IUPAC name 1- (5-formyl-2-furyl)-3-piperidinecarboxylic acid . It has a molecular weight of 223.23 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c13-7-9-3-4-10 (16-9)12-5-1-2-8 (6-12)11 (14)15/h3-4,7-8H,1-2,5-6H2, (H,14,15) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 223.23 .

科学的研究の応用

Enzyme-Catalyzed Synthesis

Furan carboxylic acids, including 5-formyl-2-furancarboxylic acid (FFCA), are emerging as valuable biobased building blocks in the pharmaceutical and polymer industries due to their sustainable synthesis routes. An innovative one-pot enzyme cascade, involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs), demonstrates the controlled synthesis of FFCA from 5-hydroxymethylfurfural (HMF). This process features an internal recycling of the byproduct H2O2, highlighting a green chemistry approach with over 95% yield, showcasing its potential in pharmaceutical synthesis applications (Hao‐Yu Jia, M. Zong, G. Zheng, & Ning Li, 2019).

High-Temperature Chemistry for C-C Bond Scission

The interaction of formic acid with pyridine and piperidine demonstrates a unique chemical behavior acting as a formylating, methylating, and reducing agent. This study uncovers the specific C-C bond scission of the pyridine ring, leading to the creation of various piperidine derivatives, including 1-methyl-, 1-ethyl-, 1-propyl-, and 1-pentyl-piperidines. Such reactions facilitate a deeper understanding of the chemical transformations applicable in synthesizing novel piperidine-based compounds for pharmaceutical research (A. R. Katrizky et al., 1996).

Antimicrobial Activity of Pyridine Derivatives

Research into the antimicrobial activity of new pyridine derivatives, including those synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, reveals variable and modest activity against bacteria and fungi. This opens pathways for the development of novel antimicrobial agents leveraging the structural framework of piperidine-3-carboxylic acid derivatives (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Lewis Basic Catalysis

The utilization of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines represents a significant advancement in catalysis. This research highlights the potential of piperidine derivatives in facilitating high-yield and enantioselective chemical reactions, crucial for the synthesis of chiral pharmaceuticals (Zhouyu Wang et al., 2006).

Matrix Metalloproteinase Inhibitors

A novel series of carboxylic acids containing a substituted piperidine framework demonstrates unprecedented low nanomolar potency as inhibitors of selected matrix metalloproteinases (MMPs). These findings suggest a promising route for the development of new therapeutic agents targeting diseases associated with MMP activity, underlining the therapeutic potential of piperidine carboxylic acid derivatives in medical research (S. Pikul et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRIWPGEGSGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)

![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2736547.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)

![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)